Heliotron
Description
Overview of Heliotrine's Identity as a Chemical Entity
Heliotrine (B1673042) is a monoester pyrrolizidine (B1209537) alkaloid, a group of heterocyclic compounds known for their distinct chemical structure and biological activity. medchemexpress.com The core of its structure is a necine base, specifically heliotridine, which is a derivative of pyrrolizidine. inchem.org This necine base is esterified with a necic acid, forming the complete Heliotrine molecule.
As a chemical entity, Heliotrine is identified by its specific molecular formula and structure. It is a member of the pyrrolizine family of compounds. nih.gov Heliotrine has been identified in various plants, including Heliotropium lasiocarpum and Heliotropium arbainense. inchem.orgnih.gov
Below is a data table summarizing the key chemical identifiers for Heliotrine.
| Property | Value |
| Chemical Formula | C₁₆H₂₇NO₅ inchem.orgnih.govcfmot.de |
| Relative Molecular Mass | 313.39 g/mol inchem.orgnih.govcfmot.de |
| CAS Registry Number | 303-33-3 inchem.orgcfmot.de |
| IUPAC Name | [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate nih.gov |
| Synonyms | (+)-Heliotrine, 7S-Heliotrine nih.gov |
Historical Context and Early Discoveries of Heliotrine in Chemical Research
The study of pyrrolizidine alkaloids (PAs) dates back to the 19th century, though their toxic properties were not immediately understood. wikipedia.org The specific structures of Heliotrine and its co-occurring alkaloid, lasiocarpine, were first elucidated by Russian chemist G.P. Men'shikov and his associates in Moscow during the 1930s. inchem.org This research was concurrent with, yet independent of, studies on other PAs being conducted by English and American scientists. inchem.org
A significant development in the history of Heliotrine research occurred in the 1940s and 1950s. During this period, scientific investigations linked seeds from the Heliotropium genus to instances of liver disease in populations that consumed them. wikipedia.org These seeds were found to contain high concentrations of pyrrolizidine alkaloids, with the primary compound identified as the N-oxide of Heliotrine. wikipedia.org This discovery was crucial in recognizing the biological impact of Heliotrine and spurred further research into the toxicology of PAs.
Significance of Heliotrine within the Field of Pyrrolizidine Alkaloids
Heliotrine holds considerable significance in the field of pyrrolizidine alkaloid (PA) research. As one of the more than 660 identified PAs, it serves as a representative example of a monoester PA. medchemexpress.comwikipedia.org Its well-defined structure and known biological effects make it a valuable tool in toxicological studies. medchemexpress.com
The scientific community utilizes Heliotrine in experimental research to create models of liver conditions, which aids in understanding the mechanisms of hepatotoxicity caused by this class of alkaloids. medchemexpress.comchemfaces.com Research has shown that Heliotrine can inhibit the synthesis of DNA and, to a lesser extent, RNA, which is a key aspect of its mechanism of action. nih.govnih.gov
Furthermore, the study of Heliotrine contributes to the broader understanding of the biological activities of PAs. These activities are diverse and have been investigated for various potential applications. For instance, research has explored the anti-inflammatory, antiviral, and acetylcholinesterase inhibitory properties of different PAs. wikipedia.orgnih.govmdpi.com Heliotrine itself has been noted for possessing ganglion-blocking and antioxidant activity in research studies. nih.govresearchgate.netresearchgate.net Its presence in numerous plant species, including those from the Boraginaceae, Compositae, and Leguminosae families, underscores its importance in the study of plant secondary metabolites and their ecological roles. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKRLGHEKVMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Heliotron
Identification of Heliotron in Plant Species
Scientific analysis has confirmed the presence of this compound in a select number of plant species. The identification is typically achieved through chemical extraction and subsequent analysis of plant tissues.
Presence in Heliotropium arbainense
This compound has been scientifically reported as a constituent of Heliotropium arbainense. This species, a perennial herb, is one of the confirmed botanical sources of the compound.
Presence in Heliotropium lasiocarpum
While Heliotropium lasiocarpum is a well-documented producer of pyrrolizidine (B1209537) alkaloids, particularly heliotrine (B1673042) and lasiocarpine, specific scientific reports confirming the presence of the distinct compound this compound in this species are not prevalent in the surveyed literature. The alkaloid profile of this plant is dominated by other related chemical structures.
Presence in Heliotropium ellipticum
The compound this compound has been identified in Heliotropium ellipticum. This finding establishes H. ellipticum as another key natural source for this specific pyrrolizidine alkaloid.
Broader Botanical Sources of this compound
The documented presence of this compound is currently confirmed in Heliotropium arbainense and Heliotropium ellipticum. While chemical databases suggest its occurrence in other, unspecified organisms, the Heliotropium genus remains the most recognized source of the broader class of pyrrolizidine alkaloids. However, this compound itself is less commonly reported across the genus compared to more prevalent alkaloids like heliotrine.
| Plant Species | Presence of this compound Confirmed | Reference |
|---|---|---|
| Heliotropium arbainense | Yes | |
| Heliotropium lasiocarpum | Not documented; produces related alkaloids | |
| Heliotropium ellipticum | Yes |
Geographical and Ecological Distribution Studies of this compound-Producing Organisms
The distribution of this compound is intrinsically linked to the geographical and ecological range of its source plants, primarily Heliotropium arbainense and Heliotropium ellipticum.
Heliotropium arbainense is native to the Mediterranean region and has been identified in Egypt and the Arabian Peninsula. It has also established a presence in the tropical and subtropical areas of Central and South America. Ecologically, this species is described as a desert perennial, often found in rocky and coastal habitats.
Heliotropium ellipticum has a wide native distribution spanning from Eastern Europe (Ukraine, Crimea, European Russia) through the Caucasus, Turkey, Iran, Central Asia, and into Pakistan and the Himalayas. It is frequently characterized as a weed, thriving in disturbed environments such as stony slopes in semi-desert and semi-steppe zones, as well as in oases and on river gravel.
| Plant Species | Geographical Distribution | Ecological Habitat |
|---|---|---|
| Heliotropium arbainense | Mediterranean, Egypt, Arabia, Central & South America | Desert perennial, rocky and coastal areas |
| Heliotropium ellipticum | Eastern Europe, Caucasus, Middle East, Central Asia, Pakistan, Himalayas | Weed of stony slopes, semi-desert, semi-steppe, oases |
Factors Influencing this compound Biosynthesis and Accumulation in Natural Sources
The production and concentration of pyrrolizidine alkaloids, including this compound, within Heliotropium species are not static. They are influenced by a range of endogenous and exogenous factors, reflecting the plant's response to its environment and developmental stage.
Climatic Factors : Research on plants within the Boraginaceae family indicates that climatic conditions significantly impact alkaloid levels. An increase in air temperature and a corresponding decrease in precipitation have been shown to promote a higher accumulation of alkaloids in both the roots and shoots. Conversely, rainfall can lead to a reduction in alkaloid content in leaves, as the compounds may be washed out.
Edaphic (Soil) Factors : The composition of the soil plays a crucial role. Studies have demonstrated a correlation between the concentration of certain trace elements and alkaloid accumulation. High levels of correlation have been observed with copper (Cu), zinc (Zn), and molybdenum (Mo), while medium-level correlations have been noted with manganese (Mn) and lead (Pb).
Light and Development : Light availability can affect alkaloid concentrations. Furthermore, the distribution of alkaloids within the plant changes with its developmental stage. For instance, in studies of Heliotropium indicum, the N-oxide form of a related alkaloid was found to be the primary product in rapidly growing meristematic tissues, which was later converted and redistributed to other parts of the plant. Alkaloid levels can also vary significantly between different plant organs, such as the roots, leaves, and flowers.
Biotic and Abiotic Stress (Elicitors) : The biosynthesis of pyrrolizidine alkaloids is widely considered a chemical defense mechanism against herbivores. The production of these compounds can be induced or enhanced by stress factors. For example, the application of chemical elicitors like methyl jasmonate can lead to a reallocation of alkaloids from the roots to the shoots, rather than a completely new synthesis, suggesting a defense-response pathway.
| Factor | Influence on PA Levels | Reference |
|---|---|---|
| Increased Temperature | Promotes higher accumulation | |
| Decreased Precipitation | Promotes higher accumulation | |
| Soil Trace Elements (Cu, Zn, Mo) | High correlation with accumulation | |
| Light/Dark Cycles | Affects concentration | |
| Plant Developmental Stage | Concentration varies between organs and over time | |
| Chemical Elicitors (e.g., Methyl Jasmonate) | Can induce reallocation of alkaloids within the plant |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Heliotrine |
| Lasiocarpine |
Biosynthetic Pathways and Regulation of Heliotron
Elucidation of Precursor Molecules in Heliotron Biosynthesis
Information specifically identifying the precursor molecules for the chemical compound this compound was not available in the provided search results. General alkaloid biosynthesis pathways utilize common primary metabolites, such as amino acids like ornithine or lysine (B10760008) imperial.ac.uk, but the specific starting materials for this compound were not detailed.
Characterization of Enzymatic Steps Involved in this compound Formation
The specific enzymatic reactions and the enzymes responsible for catalyzing the formation of the chemical compound this compound were not characterized in the search results. Biosynthesis of complex natural products typically involves a series of enzymatic steps mediated by specific proteins nih.gov, but these steps for this compound were not described.
Genetic and Molecular Mechanisms Regulating this compound Production
The genetic and molecular mechanisms that regulate the production of the chemical compound this compound were not identified in the provided literature. While the regulation of other biosynthetic pathways involves specific genes, transcription factors, and signaling molecules nottingham.ac.uknih.govmdpi.comkoreabreedjournal.orgresearchgate.net, the regulatory elements controlling this compound biosynthesis were not detailed.
Chemical Synthesis and Derivatization Strategies for Heliotron
Development of Total Synthesis Methodologies for Heliotron
Total synthesis aims to construct a target molecule from basic chemical feedstocks. While specific details on the total synthesis of this compound itself are not prominently featured in the initial search results, the total synthesis of related natural products, such as Heliolactone, has been reported. nih.gov The total synthesis of heliolactone, for instance, involved a Stille cross-coupling reaction as a key bond-forming step, highlighting the utility of metal-catalyzed cross-coupling in assembling complex carbon frameworks. nih.gov The development of total synthesis methodologies for complex natural products typically involves strategic disconnections of the target molecule into smaller, manageable fragments, followed by the design of reactions to couple these fragments and introduce the necessary functional groups and stereocenters. This often requires overcoming challenges related to molecular complexity, sensitive functional groups, and the need for high levels of selectivity.
Partial Synthesis and Semi-Synthetic Approaches to this compound Analogues
Partial synthesis and semi-synthetic approaches leverage existing complex molecules, often natural products or their readily available precursors, as starting materials to synthesize target compounds or their analogues. This can significantly reduce the number of synthetic steps compared to total synthesis. While direct information on partial synthesis of this compound is not detailed in the search results, the concept of semi-synthetic approaches is discussed in the context of creating materials with enhanced properties, such as semi-synthetic motor oils utilizing a blend of synthetic and mineral base stocks. shell.co.keshell.comaripet.comardeca-lubricants.be In the context of chemical compounds, a semi-synthetic route to this compound analogues might involve modifying a structurally similar, more abundant natural product through a series of chemical transformations. This approach is particularly valuable for exploring structure-activity relationships and generating diverse libraries of compounds for further study.
Chemoenzymatic Synthesis of this compound and its Stereoisomers
Chemoenzymatic synthesis combines the power of chemical reactions with the high selectivity offered by enzymes. Enzymes can catalyze a variety of transformations, including oxidations, reductions, hydrolyses, and the formation of carbon-carbon bonds, often with exquisite control over regioselectivity and stereoselectivity under mild reaction conditions. researchgate.netnih.govnih.govrsc.orgchemrxiv.org While a specific chemoenzymatic route to this compound is not provided, the application of chemoenzymatic methods has been demonstrated in the synthesis of various complex molecules and their stereoisomers. For example, chemoenzymatic approaches have been developed for the synthesis of fluorinated amino acids and tropolones. nih.govchemrxiv.org The synthesis of all eight stereoisomeric forms of the terpene linalool (B1675412) oxide also highlights the utility of both chemical and chemoenzymatic methods in accessing different stereoisomers. mdpi.com Applying chemoenzymatic strategies to this compound synthesis could involve using enzymes to catalyze key stereoselective steps, such as the formation of chiral centers or the selective modification of specific functional groups within the molecule.
Regioselective and Stereoselective Functionalization of the this compound Core Structure
Regioselective and stereoselective functionalization are critical for selectively introducing functional groups at specific positions and with defined spatial arrangements on a molecule. Achieving high levels of regioselectivity and stereoselectivity is often a significant challenge in the synthesis of complex organic molecules. Research in this area focuses on developing catalysts, reagents, and reaction conditions that can control the outcome of chemical transformations. Examples from the search results illustrate regioselective functionalization of various core structures, such as polybenzyl cores and imidazo[1,2-a]pyrazine. nih.govrsc.org Stereoselective synthesis is also a well-established field, with methodologies developed for controlling the stereochemistry of newly formed chiral centers or double bonds. rsc.orgresearchgate.netnih.govnih.gov For this compound, regioselective functionalization might involve targeting specific hydroxyl groups, the ester linkage, or the pyrrolizine core for modification. Stereoselective transformations would be necessary to control the configuration of the multiple stereocenters present in the molecule. The development of directing groups or the use of chiral catalysts are common strategies employed to achieve regioselective and stereoselective functionalization. nih.govrsc.org
Advanced Structural Elucidation Methodologies for Heliotron
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Heliotron
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules. intertek.comanu.edu.auunl.edu It provides detailed information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity based on the interactions of their nuclear spins with an external magnetic field. anu.edu.auunl.edu Different nuclei within a molecule resonate at distinct frequencies depending on their local electronic environment, leading to characteristic chemical shifts. unl.eduegyankosh.ac.in Spin-spin coupling patterns reveal the number of neighboring nuclei. unl.edu
For this compound, limited specific NMR data was found in the consulted sources. The PubChem entry for this compound (CID 9341) indicates the availability of 1D 13C NMR spectra recorded at a spectral frequency of 270 MHz. nih.gov While the full spectral data (chemical shifts, multiplicities) were not detailed in the search results, the existence of this data suggests that 13C NMR has been applied to study the carbon skeleton of this compound. nih.gov 13C NMR is particularly useful for identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and can provide insights into the functional groups present. General applications of 1D 1H and 13C NMR in structural elucidation are well-established, providing information on molecular composition, connectivity, and stereochemistry. nih.gov
Mass Spectrometry (MS) Techniques in this compound Structure Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which can aid in structural identification. intertek.comanu.edu.aublogspot.combritannica.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). britannica.com The resulting mass spectrum shows the abundance of ions at different m/z values, with the peak corresponding to the molecular ion (M+• or protonated/deprotonated species) providing the molecular weight. britannica.com Fragmentation of the molecular ion in the mass spectrometer can yield characteristic fragment ions, the masses of which can be used to deduce structural subunits. britannica.com
Specific mass spectrometry data for this compound (CID 9341) and its synonym Heliotrine (B1673042) (CID 906426) were found. The PubChem entry for this compound mentions GC-MS data with a top peak at m/z 138. nih.gov The PubChem entry for Heliotrine includes LC-MS data, specifying a precursor m/z of 314.1962, corresponding to the protonated molecule [M+H]+. nih.gov The theoretical monoisotopic mass for C16H27NO5 is 313.18892296 Da nih.govnih.gov, and the observed precursor mass of 314.1962 Da aligns with the protonated species. This confirms the molecular weight of this compound/Heliotrine. The fragmentation data (such as the top peak at m/z 138 from GC-MS) provides valuable clues about the substructures present in the molecule, as different functional groups and structural motifs lead to predictable fragmentation pathways. britannica.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable techniques for identifying functional groups and conjugated systems within a molecule. anu.edu.auunl.edublogspot.comdergipark.org.tr IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. egyankosh.ac.inblogspot.com Different functional groups absorb IR radiation at characteristic frequencies, producing a spectrum that serves as a molecular fingerprint and helps identify the presence of groups like hydroxyl (O-H), carbonyl (C=O), and amine (N-H). egyankosh.ac.inblogspot.com UV-Vis spectroscopy, on the other hand, involves the absorption of ultraviolet or visible light by a molecule, which promotes electrons to higher energy levels. blogspot.com This technique is particularly useful for detecting conjugated pi systems (e.g., double bonds, aromatic rings) and can provide information about the extent of conjugation based on the wavelength of maximum absorption. egyankosh.ac.inblogspot.com
X-ray Crystallography for Definitive this compound Structure Determination
For this compound, specific data from X-ray crystallography was not found in the search results. While X-ray crystallography is a powerful technique for obtaining a definitive structure anu.edu.au, it requires a high-quality single crystal of the compound, which may not always be available. anton-paar.comnih.gov Therefore, information regarding the application of X-ray crystallography for the structural determination of this compound was not available in the consulted sources.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration of this compound
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is crucial for determining the absolute configuration of chiral molecules. nih.govcas.czpsu.edue-bookshelf.de Chiral molecules interact differently with left and right circularly polarized light. e-bookshelf.de ECD measures the differential absorption of left versus right circularly polarized light as a function of wavelength. e-bookshelf.de The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative differential absorption), can be compared to calculated spectra or empirical rules to assign the absolute configuration of stereogenic centers or the conformation of the molecule. nih.gov
Theoretical and Computational Chemistry of Heliotron
Quantum Chemical Calculations of Electronic Structure and Reactivity of Heliotron
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. openaccessjournals.comdergipark.org.trscienceopen.com These calculations can provide information about the distribution of electrons within the molecule, the energies of molecular orbitals (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and electrostatic potential maps. dergipark.org.trnih.gov
Studies applying DFT simulations to pyrrolizidine (B1209537) alkaloids, including Heliotrine (B1673042), have utilized various quantum chemical and geometrical descriptors to determine quantitative structure-activity relationships (QSAR). arabjchem.org These descriptors can help correlate the electronic and structural features of the molecule with its biological or chemical behavior. The energy gap between the HOMO and LUMO, for instance, is an indicator of molecular reactivity, with a smaller gap often suggesting higher reactivity. dergipark.org.tr Electrostatic potential maps can illustrate the reactive sites of a molecule, indicating regions prone to electrophilic or nucleophilic attack. dergipark.org.tr
While specific detailed data solely focused on Heliotrine's electronic structure parameters from dedicated quantum chemical studies were not extensively found in the immediate search, the application of these methods to Heliotrine and related pyrrolizidine alkaloids is established for understanding their properties and reactivity trends within the class. arabjchem.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds, and the relative energies of these conformers. nistarinicollege.ac.inmit.edu For flexible molecules like this compound, understanding its preferred conformations is crucial as they can influence its physical, chemical, and biological properties.
Computational methods, including DFT calculations, are used for conformational analysis to identify stable conformers and determine their relative energies. nih.govresearchgate.net Experimental techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction can provide valuable data for validating computationally determined conformations. scirp.orgnih.govresearchgate.netscirp.org The crystal structure of Heliotrine itself has been determined by X-ray diffraction, offering a solid-state conformation for reference. scirp.orgscirp.org
Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes and dynamics over time. openaccessjournals.comnih.govebsco.comrsc.org Although specific MD simulations solely focused on Heliotrine were not prominently detailed in the search results, MD is a standard tool in computational chemistry for studying the flexibility and conformational transitions of molecules in various environments (e.g., in solution or bound to a protein). nih.govmit.eduebsco.comrsc.org Molecular docking studies, which analyze the preferred orientation and binding affinity of a molecule to a target (like a protein), inherently involve evaluating the conformations of the ligand (Heliotrine in this case) within the binding site. arabjchem.orgmdpi.comresearchgate.net Computational studies on heliotridine-type alkaloids have utilized molecular docking to understand their interactions with enzymes like acetylcholinesterase, highlighting the importance of conformation in molecular recognition and activity. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound
Computational chemistry plays a significant role in predicting spectroscopic parameters, such as vibrational frequencies (corresponding to infrared and Raman spectroscopy) and NMR chemical shifts. researchgate.netresearchgate.net These predicted spectra can be compared with experimental spectroscopic data to help confirm molecular structures and validate the accuracy of the computational methods used. researchgate.net
DFT calculations, for instance, can be employed to compute harmonic resonance frequencies and NMR isotropic chemical shifts for a given molecular structure. researchgate.netresearchgate.net The availability of experimental data, such as the reported NMR spectra and the crystal structure of Heliotrine determined by X-ray diffraction, provides crucial benchmarks for validating these computational predictions. scirp.orgscirp.org
Furthermore, computational methods support analytical techniques used for the identification and quantification of compounds like Heliotrine in complex mixtures, such as LC-MS/MS analysis. arabjchem.orgunipd.itmdpi.com While not direct prediction of fundamental spectroscopic parameters, computational databases and fragmentation prediction algorithms aid in the interpretation of experimental mass spectra.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is a valuable approach for elucidating chemical reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. openaccessjournals.comnih.govscienceopen.comsmu.edunih.govrsc.org This provides a detailed, step-by-step understanding of how reactants are transformed into products. nih.gov
While the provided search results did not detail specific computational modeling studies of the chemical reaction mechanisms of this compound's intrinsic transformations (e.g., its synthesis or degradation pathways modeled at a quantum chemical level), computational chemistry techniques are broadly applicable to understanding the reactivity of pyrrolizidine alkaloids. openaccessjournals.comscienceopen.comnistarinicollege.ac.inmdpi.comsmu.edunih.govrsc.orgresearchgate.netmdpi.com For example, computational studies can investigate how Heliotrine might interact with biological molecules or undergo metabolic transformations by exploring potential reaction pathways and the associated energy barriers. The use of computational tools for analyzing reaction mechanisms is a growing area, complementing experimental efforts in understanding chemical processes. nistarinicollege.ac.innih.govrsc.org
Molecular Interactions and Chemical Biology of Heliotron
Investigations of Heliotron Binding to Macromolecular Targets
Analysis of this compound's Role in Receptor-Ligand Interactions
Information specifically analyzing the role of this compound (PubChem CID 9341) as a ligand interacting with biological receptors is not comprehensively documented in the searched literature. Receptor-ligand interactions are fundamental to many biological processes, involving the specific binding of a molecule (ligand) to a receptor protein, often triggering a cellular response. bruker.comsanfoundry.comnih.gov While this compound is a chemical compound found in plants nih.gov, its potential interactions with specific plant or animal receptors have not been detailed in the retrieved sources. The mechanisms typically involved in receptor-ligand binding include various non-covalent forces. sanfoundry.com
Computational Approaches to Predicting this compound's Molecular Recognition Profiles
While computational chemistry plays a significant role in predicting molecular recognition profiles and binding interactions for various compounds strath.ac.uknih.govnih.govfrontiersin.org, specific studies applying these approaches to predict the molecular recognition profile of this compound (PubChem CID 9341) were not found. Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) can provide insights into potential binding sites, interaction energies, and conformational changes upon binding. However, the application of these techniques specifically to this compound in the context of biological targets appears to be an area where published data is limited.
Studies on Non-Covalent Interactions of this compound in Biological Systems
Detailed experimental or computational studies specifically focused on the non-covalent interactions of this compound (PubChem CID 9341) within biological systems were not identified in the search results. Non-covalent interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects, are critical for molecular recognition, protein folding, DNA structure, and drug-target binding. rsc.orgmdpi.comwikipedia.orgnih.govvscht.czlibretexts.orgthermofisher.comadrianomartinelli.itstudypug.com While these general principles apply to all molecules in biological environments, specific data quantifying or characterizing the contribution of different non-covalent forces in the interactions of this compound with biological components is not available.
Analytical and Detection Methodologies for Heliotron
Development of Chromatographic Techniques for Heliotron Quantification (e.g., HPLC, GC)
Chromatographic techniques play a significant role in the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prominent methods utilized for this purpose.
The availability of Heliotrine (B1673042) as an HPLC standard underscores the application of HPLC for precise analysis. carlroth.com HPLC allows for the separation of this compound based on its differential interaction with a stationary phase and a mobile phase, enabling its identification by retention time and quantification based on peak area. carlroth.com The development of specific HPLC methods involves optimizing parameters such as the stationary phase chemistry, mobile phase composition and gradient, flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound. These methods are essential for both qualitative identification and accurate quantitative determination of this compound in various sample types.
Gas Chromatography, often coupled with mass spectrometry (GC-MS), is also applied in the analysis of this compound. nih.gov GC separates volatile or semi-volatile compounds by partitioning them between a stationary phase and a gaseous mobile phase. The compound's retention time in the GC column is a characteristic property used for identification. nih.govnih.gov The development of GC methods for this compound requires appropriate sample preparation, including potential derivatization if the compound's volatility is insufficient, and optimization of GC parameters such as column type, temperature program, and carrier gas flow rate.
These chromatographic techniques, through ongoing development and optimization, provide the foundational tools for isolating and quantifying this compound, often serving as the initial step in more complex analytical workflows.
Mass Spectrometry-Based Methods for Sensitive Detection of this compound
Mass spectrometry (MS) offers highly sensitive and selective detection capabilities for this compound, often coupled with chromatographic separation techniques like HPLC and GC.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique where the separation power of HPLC is combined with the detection capabilities of MS. This coupling is particularly useful for analyzing less volatile or thermally labile compounds like pyrrolizidine (B1209537) alkaloids. LC-MS allows for the determination of the molecular weight of this compound and provides structural information through fragmentation patterns. PubChem provides LC-MS data for Heliotrine, including its precursor m/z of 314.1962, corresponding to the protonated molecule [M+H]⁺, and a retention time of 3.692 minutes. nih.gov The development of LC-MS methods involves optimizing both the LC separation and the MS parameters, such as ionization mode (e.g., electrospray ionization, ESI), mass analyzer type, and fragmentation settings (e.g., collision energy for MS/MS). These methods are crucial for achieving high sensitivity and selectivity, enabling the detection of this compound even at low concentrations in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used MS-based technique for this compound analysis. nih.gov Following GC separation, compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). GC-MS provides characteristic mass spectra that serve as fingerprints for identification. PubChem lists GC-MS data for this compound (Heliotrine), including Kovats Retention Indices (2100, 2114, 2090) and a top peak m/z of 138. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural elucidation information. Development of GC-MS methods focuses on optimizing ionization techniques (e.g., electron ionization, EI) and mass analyzer settings to maximize sensitivity and obtain informative fragmentation data.
The combination of chromatography with mass spectrometry provides robust and sensitive methods for the unambiguous identification and quantification of this compound, essential for research and monitoring purposes.
Spectrophotometric and Fluorescent Assays for this compound Measurement
Spectrophotometric and fluorescent assays are analytical techniques that rely on the interaction of light with the analyte. Spectrophotometry measures the absorption or transmission of light at specific wavelengths, while fluorescence spectroscopy measures the emission of light by a substance after it has absorbed light.
For a compound to be directly measured by spectrophotometry, it must have a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region of the spectrum. Similarly, fluorescent assays require the molecule to be fluorescent or to react with a reagent to form a fluorescent product.
Based on the available information regarding the chemical structure of this compound (Heliotrine) as a pyrrolizidine alkaloid, specific detailed spectrophotometric or fluorescent assays for its direct measurement were not prominently detailed in the search results. However, if this compound possesses suitable chromophores or can be derivatized to introduce such properties or fluorescence, these techniques could potentially be developed for its analysis. The sensitivity of fluorescent assays is often higher than that of spectrophotometric methods, making them potentially useful for detecting low concentrations if applicable. Further research would be required to develop and validate specific spectrophotometric or fluorescent methods tailored to the structural characteristics of this compound.
Bioanalytical Method Validation for this compound in Complex Biological and Environmental Matrices
Bioanalytical method validation is a critical process to ensure that analytical methods used for quantifying a compound in biological matrices (such as blood, urine, or tissue) are reliable, accurate, and reproducible. While specific detailed studies on the bioanalytical validation of this compound (Heliotrine) in complex biological or environmental matrices were not extensively found in the provided search results, the general principles of such validation apply.
Validation typically involves assessing several key parameters:
Accuracy: The closeness of the measured value to the true value.
Precision: The reproducibility of the measurements.
Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified (Limit of Detection - LOD and Limit of Quantification - LOQ).
Selectivity/Specificity: The ability of the method to uniquely measure the analyte in the presence of other components in the matrix.
Linearity: The relationship between the analyte concentration and the instrument response over a defined range.
Recovery: The efficiency of extracting the analyte from the matrix.
Matrix Effects: The influence of the matrix components on the ionization and detection of the analyte, particularly in mass spectrometry-based methods.
Stability: The stability of the analyte in the matrix under various storage and handling conditions.
Validating methods for complex matrices like biological samples or environmental extracts is particularly challenging due to the presence of numerous endogenous or exogenous compounds that can interfere with the analysis. Rigorous validation according to regulatory guidelines (if applicable) is essential to ensure the integrity and reliability of data obtained for this compound in such samples.
Quality Control and Standardization of this compound Reference Materials
Quality control (QC) and the use of standardized reference materials are fundamental to ensuring the accuracy and comparability of analytical results for this compound.
The availability of Heliotrine as a ROTICHROM® HPLC standard highlights the importance of having well-characterized reference materials. carlroth.com Reference standards are highly pure substances used for several critical purposes in analytical chemistry:
Identification: Comparing the retention time and spectral characteristics of the analyte in a sample to those of the reference standard. carlroth.com
Calibration: Generating calibration curves to relate the instrument response to the analyte concentration for accurate quantification. carlroth.com
Method Validation: Used during method validation to assess accuracy, precision, and linearity.
Quality control procedures involve the regular analysis of QC samples, which are samples of a known concentration of this compound, alongside the unknown samples. This helps monitor the performance of the analytical method over time and ensure that the system is operating within acceptable limits.
Standardization of this compound reference materials involves their characterization for purity, identity, and concentration using definitive analytical techniques. This ensures that the reference material itself is accurate, which is paramount for obtaining reliable results in any subsequent analysis. The use of certified reference materials, where available, provides an even higher level of confidence in the accuracy of the measurements. Proper storage and handling of these reference materials are also critical to maintain their integrity and prevent degradation.
By implementing robust quality control procedures and utilizing standardized reference materials, analytical laboratories can ensure the reliability, accuracy, and comparability of data generated for this compound across different experiments and laboratories.
Q & A
Q. What are the fundamental design principles of Heliotron devices, and how do they influence plasma confinement?
Heliotrons are stellarator-type devices characterized by helical magnetic coils that generate complex magnetic fields to confine plasma. The design emphasizes minimizing plasma instabilities through quasi-symmetric magnetic configurations , which reduce neoclassical transport . Key parameters include the rotational transform (ι) and magnetic shear , which determine equilibrium stability. Researchers should analyze these parameters using tools like VMEC (Variational Moments Equilibrium Code) to optimize coil geometries .
Q. How do researchers validate experimental data in this compound plasma studies?
Validation involves cross-referencing experimental measurements (e.g., Thomson scattering for electron temperature and charge-exchange recombination spectroscopy for ion temperature ) with simulations from codes like GYRO or GENE . Discrepancies often arise due to turbulent transport or diagnostic calibration errors. A systematic approach includes:
Q. What statistical methods are critical for analyzing this compound confinement scaling?
Researchers employ multivariate regression to correlate plasma parameters (e.g., density, heating power) with confinement time. The ISS04 scaling law (International Stellarator Scaling 2004) is widely used, but outliers may indicate unaccounted physics (e.g., impurity accumulation ). Sensitivity analysis and Monte Carlo error propagation are recommended to quantify uncertainties .
Advanced Research Questions
Q. How can transport barriers in this compound plasmas be systematically engineered to improve confinement?
Transport barriers, such as electron internal transport barriers (e-ITBs) , are induced via controlled heating schemes (e.g., electron cyclotron resonance heating). Researchers must monitor gradient thresholds in temperature and density using high-resolution diagnostics . Recent experiments on This compound J achieved e-ITBs by optimizing magnetic shear and minimizing rational surface overlaps .
Q. What methodologies resolve contradictions between neoclassical and turbulent transport models in Heliotrons?
Discrepancies often stem from nonlinear interactions between microturbulence and large-scale flows. A hybrid approach combines:
Q. How do non-planar magnetic axis configurations in Heliotrons affect high-beta plasma stability?
Advanced configurations like helical-axis heliotrons (e.g., this compound J) enhance stability by reducing Shafranov shifts . Researchers use equilibrium reconstruction codes (e.g., STELLOPT ) to map magnetic surfaces and predict beta limits . Recent studies achieved β ~3% by balancing magnetic well depth and shear .
Q. What experimental protocols ensure reproducibility in this compound edge plasma studies?
Reproducibility requires strict control of:
- Divertor geometry (e.g., island divertors in Wendelstein 7-X).
- Fueling methods (gas puffing vs. pellet injection).
- Wall conditioning (boronization to reduce impurities). Data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with metadata documenting experimental conditions .
Methodological Frameworks
Q. How to design a this compound experiment targeting specific plasma regimes (e.g., high-confinement mode)?
Follow the PICOT framework :
- Population : Plasma parameters (e.g., Te > 1 keV).
- Intervention : Heating/current drive systems (e.g., NBI, ECRH).
- Comparison : Baseline vs. optimized magnetic configurations.
- Outcome : Metrics like energy confinement time (τ_E).
- Timeframe : Transient vs. steady-state phases. Pre-experiment modeling with LIUQE or HELIOS is critical .
Q. What strategies mitigate diagnostic limitations in this compound research?
Address gaps via:
- Multi-diagnostic Bayesian analysis to reconcile conflicting data.
- Machine learning for real-time signal correction (e.g., denoising Mirnov coils).
- Collaborative benchmarking across devices (e.g., LHD , TJ-II ) .
Data Contradiction and Synthesis
Q. How to reconcile discrepancies between experimental and theoretical predictions of this compound performance?
Apply Ockham’s razor to prioritize simplest explanations (e.g., calibration errors over new physics). If unresolved, publish negative results with open datasets to guide community reanalysis. For example, unexpected density clamp phenomena in this compound J were later attributed to neutral particle dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
